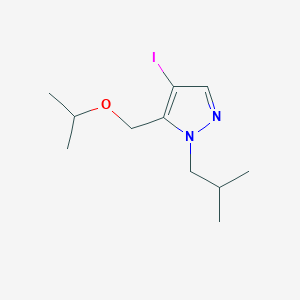
3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Applications De Recherche Scientifique
Synthesis Methodologies
Researchers have developed methods for synthesizing related quinoline and isoquinoline derivatives, highlighting the compound's utility in organic chemistry. For instance, the synthesis of dimethoxy-6,7 (para-chlorobenzyl) isoquinoline derivatives through condensation and reaction processes showcases the versatility of quinoline compounds in creating labeled compounds for further study (Bouvier et al., 1987). Moreover, the construction of complex quinoline structures for potential alkaloidal systems points to the broad applicability of such compounds in exploring new pharmacological agents (Nagarajan et al., 1994).
Pharmacological Potential
The antimicrobial activity of 2-chloroquinoline containing pyrazoline derivatives, which share a structural resemblance to the target compound, underscores the potential of quinoline derivatives in developing new antimicrobials. These derivatives have shown efficacy against a range of bacterial and fungal strains, indicating the promise of quinoline compounds in therapeutic applications (Bawa et al., 2009).
Material Science
The exploration of quinoline derivatives extends into material science, where their properties are leveraged for applications such as tuning aggregation-enhanced emission and solid-state emission. The study of naphthalimide-based compounds, for instance, reveals the influence of quinoline structures on photophysical properties, aggregation behavior, and potential use in optoelectronic devices (Srivastava et al., 2016).
Propriétés
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-7-17(26)8-4-15)14-20(25(19)30)24(29)16-5-9-18(27)10-6-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSVCOEHXFQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)



![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide](/img/structure/B2447365.png)






